Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

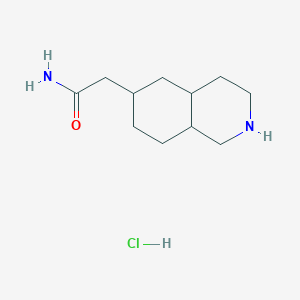

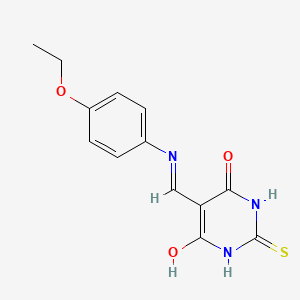

Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H14FNO2 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of highly substituted tetrahydroquinolines, such as Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate, can be achieved through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis

The InChI code for Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate is 1S/C12H14FNO2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-5,9,14H,2,6-7H2,1H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis .Physical And Chemical Properties Analysis

Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate has a molecular weight of 223.25 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

NMR Characterization and Synthesis

An NMR Study of Halogenated 1,4‐Dihydro‐1‐ethyl‐4‐oxoquinoline‐3‐carboxylates presents a comprehensive analysis of Ethyl 1,4‐dihydro‐1‐ethyl‐4‐oxoquinoline‐3‐carboxylate and its halogenated derivatives, including fluorinated versions. This study offers insights into the chemical shifts, coupling constants, and the influence of halogen substitution on NMR spectral properties, laying the groundwork for further applications in medicinal chemistry and material science (Podányi et al., 1996).

Antibacterial Activity

Research into Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids shows the synthesis and antibacterial activity of 6,7,8-polysubstituted compounds. This highlights the role of these compounds in developing potent antibacterial agents, with specific derivatives outperforming existing solutions against Gram-positive and Gram-negative bacteria, indicating their value in pharmaceutical research (Koga et al., 1980).

Synthesis for Antibacterial Research

The synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate is detailed, showcasing its role as an intermediate in the development of antibacterial fluoroquinolones. This compound's synthesis provides a crucial step in the research and development of new antibacterial agents, demonstrating the utility of Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate derivatives in addressing antibiotic resistance challenges (Rádl, 1994).

Innovative Chemical Syntheses

Research on Synthesis of Some Ethyl 3-(Aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates illustrates the innovative chemical syntheses of Ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives. These compounds, through nucleophilic addition and cyclocondensation reactions, offer potential applications in the development of novel chemical entities for pharmaceutical and material science research (Zahra et al., 2007).

Eigenschaften

IUPAC Name |

ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-5,9,14H,2,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHCOGABVCBORK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(C(=CC=C2)F)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2956161.png)

![4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2956167.png)

![1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2956173.png)

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2956174.png)